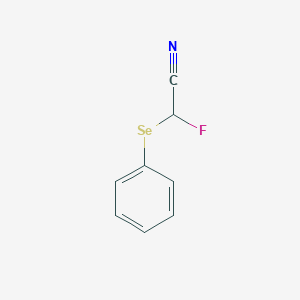

Acetonitrile, fluoro(phenylseleno)-

Description

Contextualizing the Synthesis and Reactivity of Fluorinated Organoselenium Compounds

The synthesis of compounds bearing both fluorine and selenium on the same carbon atom presents a unique challenge and opportunity. The introduction of a fluorine atom often requires specialized reagents and conditions. Electrophilic fluorination, which involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source, is a common strategy. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are widely used for this purpose. wikipedia.org

The phenylseleno group, on the other hand, can be introduced via either nucleophilic or electrophilic pathways. nih.govwiley-vch.de For instance, diphenyl diselenide can be reduced to generate a phenylselenyl nucleophile, or it can be halogenated to produce an electrophilic selenium species like phenylselenyl bromide. nih.govwiley-vch.de

The synthesis of Acetonitrile (B52724), fluoro(phenylseleno)- would likely involve a multi-step process. One plausible route could start with the α-selenation of acetonitrile to form (phenylseleno)acetonitrile. This could be achieved by generating the enolate of acetonitrile and reacting it with an electrophilic selenium source. nih.gov Subsequent α-fluorination of the (phenylseleno)acetonitrile intermediate would then yield the target molecule. This step would require careful optimization, as the selenium atom could also be susceptible to oxidation or other side reactions under fluorinating conditions.

The reactivity of such a compound would be dictated by the combined electronic effects of the fluorine, phenylseleno, and nitrile groups. The strong electron-withdrawing nature of both the fluorine and nitrile groups would render the α-carbon highly electron-deficient. The phenylseleno group, while also electron-withdrawing, is a good leaving group, a property often exploited in organic synthesis. rsc.org

The Interplay of Fluorine and Selenium in Modulating Molecular Properties

The simultaneous presence of fluorine and selenium on the same carbon atom creates a unique electronic environment. Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, imparting significant stability to the molecule. wikipedia.orgalfa-chemistry.com This bond is highly polarized, with a partial positive charge on the carbon and a partial negative charge on the fluorine. wikipedia.org

Selenium, while also electronegative, is less so than fluorine. The carbon-selenium (C-Se) bond is weaker and more polarizable than the C-F bond. The phenylseleno group is known to stabilize adjacent carbanions and can also act as a leaving group in elimination reactions to form alkenes. rsc.org

In Acetonitrile, fluoro(phenylseleno)-, the powerful inductive effect of the fluorine atom would significantly impact the properties of the C-Se bond, likely making the phenylseleno group an even better leaving group. This enhanced leaving group ability could be harnessed in various synthetic transformations. Furthermore, the presence of both a highly electronegative atom (F) and a more polarizable one (Se) could lead to interesting conformational effects and non-covalent interactions, influencing the molecule's shape and reactivity. nih.gov

Table 1: Comparison of Relevant Bond Properties

| Bond | Average Bond Energy (kJ/mol) | Bond Length (Å) | Polarity |

| C-F | ~485 | ~1.35 | Highly Polar |

| C-Se | ~234 | ~1.98 | Polar |

| C-C | ~346 | ~1.54 | Nonpolar |

| C-N (triple) | ~891 | ~1.16 | Polar |

Data compiled from various sources on chemical bonding.

Acetonitrile as a Core Building Block in Advanced Functionalization

Acetonitrile is a versatile and widely used building block in organic synthesis. acs.org Its α-protons are acidic enough to be removed by a strong base, generating a nucleophilic cyanomethyl anion that can participate in a variety of carbon-carbon bond-forming reactions. mdpi.com The nitrile group itself can be transformed into other valuable functional groups, such as amines, carboxylic acids, and amides, through reduction or hydrolysis. acs.org

In the context of Acetonitrile, fluoro(phenylseleno)-, the acetonitrile core serves as the scaffold upon which the fluorine and phenylseleno groups are installed. The presence of these two groups at the α-position dramatically alters the reactivity of the acetonitrile unit. The electron-withdrawing nature of the substituents would increase the acidity of the remaining α-proton (if any were present in a precursor), but in the target molecule, the α-carbon is fully substituted.

The synthetic utility of Acetonitrile, fluoro(phenylseleno)- would likely stem from reactions involving the nitrile group or the phenylseleno group. For example, the nitrile could be hydrolyzed to the corresponding carboxylic acid, leading to the formation of α-fluoro-α-(phenylseleno)acetic acid, a potentially valuable building block for fluorinated amino acids or other complex molecules. Alternatively, as mentioned earlier, the phenylseleno group could be eliminated to generate a fluoro-substituted alkene.

Historical Trajectories and Contemporary Significance in Synthetic Organic Chemistry

The development of organofluorine and organoselenium chemistry has largely progressed along separate paths. Organofluorine chemistry gained significant momentum in the mid-20th century with the discovery of the unique properties of fluorinated compounds in materials science and medicine. nih.gov The introduction of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. wikipedia.org

Organoselenium chemistry has also carved out a significant niche in synthetic organic chemistry, particularly through the use of selenium-based reagents for oxidation and for the introduction of double bonds via selenoxide elimination. rsc.org The ability of the phenylseleno group to be introduced and then cleanly removed makes it a powerful tool for functional group manipulation. nih.gov

The contemporary significance of a molecule like Acetonitrile, fluoro(phenylseleno)- lies in the potential to merge these two powerful areas of chemistry. The development of synthetic methods to access such compounds would provide chemists with new tools for the construction of highly functionalized and potentially biologically active molecules. The unique combination of a stable C-F bond and a labile C-Se bond on the same carbon offers intriguing possibilities for selective and sequential transformations, further expanding the synthetic chemist's toolbox. While the specific compound remains a theoretical target, its conceptual framework highlights the ongoing quest for novel reagents and building blocks that push the boundaries of modern organic synthesis.

Structure

2D Structure

Properties

CAS No. |

140870-79-7 |

|---|---|

Molecular Formula |

C8H6FNSe |

Molecular Weight |

214.11 g/mol |

IUPAC Name |

2-fluoro-2-phenylselanylacetonitrile |

InChI |

InChI=1S/C8H6FNSe/c9-8(6-10)11-7-4-2-1-3-5-7/h1-5,8H |

InChI Key |

OCJZXQIMWVXPFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Se]C(C#N)F |

Origin of Product |

United States |

Mechanistic Investigations of Fluoro Phenylseleno Acetonitrile Reactions

Elucidating Reaction Pathways in Selenofluorination

The addition of a phenylseleno group and a fluorine atom across a double or triple bond, a process known as selenofluorination, is a powerful tool in synthetic organic chemistry. Understanding the underlying reaction pathways is crucial for predicting and controlling the outcome of these transformations.

The prevailing mechanism for the selenofluorination of alkenes is an electrophilic addition that proceeds in a stepwise manner. The reaction is initiated by the electrophilic attack of the phenylselenyl moiety on the electron-rich π-system of the unsaturated substrate. This initial step is generally considered the rate-determining step of the reaction. The increased electron density of the double bond, influenced by electron-donating alkyl groups, can enhance the rate of this electrophilic attack. chemguide.net

This electrophilic addition leads to the formation of a key intermediate, which is then intercepted by a fluoride (B91410) ion to yield the final fluoro(phenylseleno) adduct. The stepwise nature of this mechanism allows for the distinct formation of the C-Se and C-F bonds.

Central to the stepwise mechanism is the formation of a cyclic intermediate known as a selenirenium ion (or episelenonium ion). nih.govnih.govthieme-connect.de This three-membered ring containing a positively charged selenium atom is formed by the interaction of the electrophilic selenium with both carbons of the double bond. The formation of this bridged ion has significant stereochemical implications for the reaction.

The selenirenium ion is then subject to nucleophilic attack by a fluoride ion. This ring-opening step is analogous to an SN2 reaction, where the fluoride ion attacks one of the carbon atoms of the cyclic intermediate from the side opposite to the selenium bridge. This backside attack is responsible for the characteristic stereochemical outcome of the reaction. The attack generally occurs at the more substituted carbon atom, unless sterically hindered, which is consistent with Markovnikov's rule. nih.gov

Table 1: Key Intermediates in Selenofluorination

| Intermediate | Description | Role in Mechanism |

| Selenirenium Ion | A three-membered ring containing a positively charged selenium atom, formed by the electrophilic attack of "PhSe+" on an alkene. | Determines the stereochemical outcome of the reaction through subsequent nucleophilic attack. |

| Carbocation | An alternative open-chain intermediate that may form, particularly if stabilized by resonance or hyperconjugation. | Can lead to a loss of stereoselectivity compared to the bridged selenirenium ion pathway. |

While the electrophilic pathway involving a selenirenium ion is predominant, the potential for radical mechanisms in vicinal fluorochalcogenation reactions also exists, particularly under specific reaction conditions. nih.gov For instance, the presence of radical initiators or photochemical conditions can trigger a radical chain reaction. nih.govyoutube.comyoutube.com

In a hypothetical radical pathway for selenofluorination, a phenylselenyl radical (PhSe•) would first add to the alkene, forming a carbon-centered radical intermediate. nih.gov This radical would then need to react with a fluorine source to complete the addition. The regioselectivity of such a radical addition can differ from the electrophilic pathway, sometimes leading to anti-Markovnikov products. youtube.comyoutube.comlibretexts.org It is important to note that while radical processes are known for deselenylation reactions that can follow the initial addition, the primary pathway for the addition of phenylselenyl fluoride itself is typically considered electrophilic. nih.gov

Stereochemical Outcomes of Fluoro(phenylseleno) Additions

The stereochemistry of the addition of fluoro(phenylseleno)acetonitrile and its analogues to unsaturated systems is a direct consequence of the reaction mechanism.

The regioselectivity of the selenofluorination reaction generally follows Markovnikov's rule. nih.gov This means that the electrophilic selenium atom adds to the less substituted carbon of the double bond, while the nucleophilic fluoride ion adds to the more substituted carbon, which is better able to stabilize the partial positive charge that develops in the transition state of the selenirenium ion ring-opening.

The stereoselectivity of the reaction is also highly controlled. Due to the formation of the bridged selenirenium ion intermediate, the subsequent nucleophilic attack by the fluoride ion occurs from the opposite face of the molecule, leading to a specific stereoisomer.

The reaction almost exclusively proceeds via an anti-addition pathway. nih.govthieme-connect.de This means that the phenylseleno group and the fluorine atom add to opposite faces of the double bond. For example, the addition to a cyclohexene (B86901) would result in a trans-1-fluoro-2-(phenylseleno)cyclohexane. This anti-stereospecificity is strong evidence for the involvement of the bridged selenirenium ion intermediate, as a freely rotating carbocation intermediate would likely lead to a mixture of syn- and anti-addition products.

Table 2: Stereochemical Control in Selenofluorination of Alkenes

| Alkene Geometry | Addition Type | Product Stereochemistry |

| (Z)-Alkene | Anti-addition | (R,S)- and (S,R)-Enantiomers (Erythro) |

| (E)-Alkene | Anti-addition | (R,R)- and (S,S)-Enantiomers (Threo) |

| Cycloalkene | Anti-addition | Trans-Isomer |

Understanding Electron Transfer Processes in Fluorochalcogenation

The reactions involving fluoro(phenylseleno)acetonitrile are often governed by electron transfer processes, which are fundamental to the cleavage and formation of bonds at the core of fluorochalcogenation reactions.

Unimolecular Net Heterolysis of Selenide (B1212193) Bonds

The cleavage of the carbon-selenium (C-Se) bond in organoselenium compounds like fluoro(phenylseleno)acetonitrile can proceed through a non-conventional pathway known as unimolecular net heterolysis. Unlike traditional heterolysis, which is driven by the polarity difference between the bonded atoms, this process can occur even in relatively homopolar bonds through a sequence of thermal and photochemical steps. nih.govnih.govcolorado.edu

The mechanism is initiated by thermal homolysis of the C-Se bond, which generates a radical pair: the fluorinated acetonitrile (B52724) radical and a phenylseleno radical. nih.gov While these radicals can recombine, a subsequent photochemical step involving stimulated doublet-doublet electron transfer (SDET) can lead to a net heterolytic cleavage. nih.govnih.govcolorado.edu In this SDET process, photoexcitation of one of the radicals in the pair facilitates an electron transfer, resulting in the formation of a cation and an anion. nih.gov This pathway allows selenides to function as effective leaving groups, with nucleofugalities that can rival those of more traditional groups like halides. nih.gov

Photochemical Generation of Reactive Intermediates

Photochemistry is integral to the mechanistic pathways of fluoro(phenylseleno)acetonitrile. The energy provided by light is essential for generating the key reactive intermediates that drive the reaction. As discussed, the initial homolysis of the C-Se bond can be followed by photoexcitation of the resulting radical pair to induce electron transfer. nih.govnih.govcolorado.edu

Acetonitrile, the solvent from which the parent structure of the compound is derived, is particularly well-suited for such photochemical experiments. researchgate.net Its transparency in the UV-visible region prevents interference with the photoexcitation of the reactants, and its high polarity can stabilize the charged intermediates formed during processes like SDET. researchgate.net The generation of these transient species, such as the fluorinated acetonitrile radical and the phenylseleno radical, is a critical step that dictates the subsequent reaction course. figshare.com The study of these intermediates often requires time-resolved spectroscopic techniques to capture their fleeting existence and structural characteristics. figshare.com

Advanced Spectroscopic and Computational Approaches to Mechanism

To obtain a detailed picture of the reaction mechanisms of fluoro(phenylseleno)acetonitrile, researchers rely on a combination of advanced spectroscopic techniques and high-level computational modeling.

Nuclear Magnetic Resonance (NMR) Studies (e.g., ¹⁹F NMR for mechanistic insights)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing reaction mechanisms, and the presence of a fluorine atom in fluoro(phenylseleno)acetonitrile makes ¹⁹F NMR particularly powerful. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive for NMR experiments. rsc.org

The key advantages of using ¹⁹F NMR for mechanistic insights include:

High Sensitivity to Electronic Environment: The chemical shift of a ¹⁹F nucleus is extremely sensitive to changes in its local electronic environment. This allows for precise monitoring of bond formation or cleavage at or near the fluorinated center. nih.gov

Large Chemical Shift Dispersion: ¹⁹F NMR spectra exhibit a wide range of chemical shifts, which minimizes signal overlap and simplifies the analysis of complex reaction mixtures. rsc.org

Lack of Background Signals: Since naturally occurring organofluorine compounds are rare, the ¹⁹F NMR spectrum is typically free of background signals, allowing for clean and unambiguous observation of the species of interest. researchgate.net

In a typical reaction, ¹⁹F NMR can be used to track the disappearance of the reactant signal and the appearance of product and intermediate signals. For example, the chemical shift of monofluoroacetonitrile is approximately -251 ppm (relative to CFCl₃). colorado.edu A hypothetical reaction monitoring experiment could yield data similar to that shown below, where changes in chemical shift and signal intensity provide kinetic and mechanistic information.

Table 1: Hypothetical ¹⁹F NMR Data for a Reaction of Fluoro(phenylseleno)acetonitrile This table is illustrative and based on typical applications of ¹⁹F NMR in mechanistic studies.

| Time (min) | Reactant (δ ≈ -240 ppm) | Intermediate (δ ≈ -215 ppm) | Product (δ ≈ -225 ppm) |

| 0 | 1.00 | 0.00 | 0.00 |

| 10 | 0.75 | 0.15 | 0.10 |

| 30 | 0.40 | 0.25 | 0.35 |

| 60 | 0.10 | 0.10 | 0.80 |

| 120 | 0.00 | 0.00 | 1.00 |

Density Functional Theory (DFT) Calculations for Transition State Analysis

Density Functional Theory (DFT) is a computational quantum chemistry method used to investigate the electronic structure and energetics of molecules. It is exceptionally valuable for studying reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. researchgate.net

For reactions involving fluoro(phenylseleno)acetonitrile, DFT calculations can provide critical insights into:

Transition State Geometries: DFT can optimize the geometry of the transition state, revealing the critical arrangement of atoms at the peak of the energy barrier.

Activation Energies: By calculating the energy difference between the reactants and the transition state, DFT can predict the activation energy, which is crucial for understanding reaction kinetics.

Fluorine Substitution Effects: DFT studies can systematically probe how the highly electronegative fluorine atom influences the stability of intermediates and the energy of transition states compared to non-fluorinated analogues. researchgate.net

A DFT study on the tautomerism of fluoro-formamide, for instance, has shown how computational methods can be used to assess the stability of different isomers and the energy barriers for their interconversion. researchgate.net A similar approach for a reaction of fluoro(phenylseleno)acetonitrile would allow for the detailed analysis of the reaction pathway, as illustrated in the hypothetical energy profile below.

Table 2: Hypothetical DFT-Calculated Relative Energies for a Reaction Pathway This table is illustrative and represents typical data obtained from DFT calculations for transition state analysis.

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants: Fluoro(phenylseleno)acetonitrile + Nu⁻ | 0.0 |

| TS1 | First Transition State | +15.2 |

| INT | Covalent Intermediate | -5.4 |

| TS2 | Second Transition State | +10.8 |

| P | Products | -12.6 |

These computational results, when combined with experimental data from techniques like ¹⁹F NMR, provide a comprehensive and robust understanding of the intricate reaction mechanisms of fluoro(phenylseleno)acetonitrile.

Reactivity Profiles and Chemical Transformations of Acetonitrile, Fluoro Phenylseleno

Derivatization of the Phenylseleno Moiety

The selenium-carbon bond is the most labile in the molecule and serves as a linchpin for several important transformations. Its reactivity is dominated by radical processes and the redox chemistry of the selenium center.

The phenylseleno group is an excellent radical leaving group. In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen-atom donor, typically tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (B43935) (TTMSS), the C-Se bond can be cleaved homolytically. This generates an α-fluoro-α-cyanoethyl radical intermediate.

This highly reactive intermediate is subsequently quenched by the hydrogen-atom donor to yield fluoroacetonitrile. This process, known as reductive deselenylation, effectively replaces the phenylseleno group with a hydrogen atom. While specific studies on fluoro(phenylseleno)acetonitrile are not prevalent, the reaction is a cornerstone of organoselenium chemistry. The general transformation is illustrated below.

Table 1: Representative Radical Deselenylation Reaction

| Reactant | Reagents | Expected Product | Reaction Type |

| Acetonitrile (B52724), fluoro(phenylseleno)- | Bu₃SnH, AIBN (catalytic) | Fluoroacetonitrile | Reductive Deselenylation |

This table is based on established principles of radical reactions involving organoselenium compounds, as specific literature for this substrate is limited.

The selenium atom in fluoro(phenylseleno)acetonitrile exists in the +2 oxidation state and can be readily oxidized to a selenoxide (+4 oxidation state) using common oxidants like hydrogen peroxide (H₂O₂), ozone (O₃), or meta-chloroperoxybenzoic acid (m-CPBA).

The resulting α-fluoro-α-(phenylseleninyl)acetonitrile is typically not isolated. It is a reactive intermediate that readily undergoes a thermal, stereospecific syn-elimination reaction. In this process, the selenoxide group acts as its own internal base, abstracting the adjacent fluorine atom is not possible, and since there is no β-hydrogen, a different reaction pathway would be expected compared to standard selenoxide eliminations that form alkenes. The likely outcome would be the formation of other products, or if the selenoxide is stable enough, it could be isolated. Reduction of the selenoxide back to the selenide (B1212193) can be achieved with various reducing agents, though this is less common synthetically than the elimination pathway.

A more synthetically useful transformation following oxidation is the Pummerer-type reaction, which can lead to the formation of α-acetoxy-α-fluoroacetonitrile if the oxidation is carried out in the presence of acetic anhydride.

Table 2: Oxidation of the Selenium Center

| Reactant | Oxidizing Agent | Intermediate | Expected Product (via Elimination) |

| Acetonitrile, fluoro(phenylseleno)- | H₂O₂ or m-CPBA | Acetonitrile, fluoro(phenylseleninyl)- | Not Applicable (No β-hydrogen) |

The typical selenoxide elimination to form an alkene is not possible for this substrate. The selenoxide intermediate would likely be stable or undergo alternative reactions.

Transformations Involving the Fluorine Atom

The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluorine atom a poor leaving group in nucleophilic substitution reactions. For fluoro(phenylseleno)acetonitrile, the fluorine is attached to a secondary carbon that is also substituted with two electron-withdrawing groups (nitrile and phenylseleno).

Despite the electron-withdrawing nature of the adjacent nitrile group, which could stabilize a potential carbocation or a transition state, the displacement of fluoride (B91410) via Sₙ1 or Sₙ2 mechanisms is exceptionally challenging under standard nucleophilic conditions. Strong nucleophiles are generally required, often in combination with Lewis acids to activate the C-F bond, but such reactions are not commonly reported for α-fluoro nitriles. It is expected that the compound would be inert to most common nucleophiles under standard conditions.

Table 3: Expected Reactivity with Common Nucleophiles

| Nucleophile | Conditions | Expected Outcome | Rationale |

| Sodium Iodide | Acetone, Reflux | No Reaction | Strong C-F bond; F⁻ is a poor leaving group. |

| Sodium Azide (B81097) | DMF, Heat | No Reaction | Strong C-F bond; F⁻ is a poor leaving group. |

| Sodium Methoxide | Methanol, Reflux | No Reaction | Strong C-F bond; F⁻ is a poor leaving group. |

This table reflects the generally low reactivity of aliphatic fluorides in nucleophilic substitution reactions.

Reactivity of the Nitrile Functionality

The nitrile group is a versatile functional handle that can be transformed into a variety of other nitrogen-containing groups, including amines and heterocycles.

One of the most important reactions of nitriles is their participation in [3+2] cycloaddition reactions to form five-membered heterocycles. A classic example is the synthesis of tetrazoles via the reaction of a nitrile with an azide salt, such as sodium azide (NaN₃).

This reaction is often catalyzed by a Lewis acid (e.g., ZnCl₂, NH₄Cl) and proceeds by the addition of the azide anion to the electrophilic carbon of the nitrile, followed by intramolecular cyclization. The resulting product from fluoro(phenylseleno)acetonitrile would be 5-(fluoro(phenylseleno)methyl)-1H-tetrazole. This transformation converts the linear nitrile group into a planar, aromatic heterocyclic ring, significantly altering the molecule's properties.

Table 4: Synthesis of a Tetrazole Derivative

| Reactant | Reagents | Expected Product | Reaction Type |

| Acetonitrile, fluoro(phenylseleno)- | NaN₃, NH₄Cl, DMF, 100 °C | 5-(fluoro(phenylseleno)methyl)-1H-tetrazole | [3+2] Cycloaddition |

This reaction is based on well-established methods for tetrazole synthesis from nitriles.

Functional Group Interconversions (e.g., Hydrolysis, Amidation)

There is no available scientific literature that specifically investigates the functional group interconversions of Acetonitrile, fluoro(phenylseleno)-. Research into the hydrolysis of the nitrile group to a carboxylic acid or an amide, or direct amidation reactions, has not been reported for this particular molecule.

In broader contexts, the hydrolysis of nitriles is a fundamental organic transformation, often requiring acidic or basic conditions. Similarly, the conversion of nitriles to amides can be achieved through various methods, including partial hydrolysis or reaction with nucleophiles. However, the influence of the adjacent fluorine and phenylseleno substituents on the reactivity of the nitrile group in Acetonitrile, fluoro(phenylseleno)- has not been experimentally determined.

Regiochemical and Stereochemical Aspects of Subsequent Transformations

Consistent with the lack of data on its basic reactivity, there are no published studies on the regiochemical and stereochemical aspects of any subsequent transformations involving Acetonitrile, fluoro(phenylseleno)-. The presence of a stereocenter at the α-carbon, substituted with four different groups (fluoro, phenylseleno, cyano, and a hydrogen atom, assuming the parent structure), suggests that its reactions could, in principle, exhibit stereoselectivity. However, without experimental data, any discussion of stereochemical control or outcomes remains purely speculative.

Furthermore, the regioselectivity of reactions involving either the phenylseleno group or other parts of the molecule has not been documented.

Applications of Acetonitrile, Fluoro Phenylseleno As a Key Synthetic Intermediate

Strategic Building Block for Fluorinated Organic Compounds.nih.govsigmaaldrich.com

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. sigmaaldrich.comalfa-chemistry.com Acetonitrile (B52724), fluoro(phenylseleno)- serves as a key building block in this context, providing a direct route to introduce a fluorine atom alongside other functional groups. nih.govsigmaaldrich.com This strategic placement facilitates the synthesis of a wide array of fluorinated compounds. nih.gov

Synthesis of Complex Fluorinated Molecules

The reagent's utility extends to the synthesis of intricate molecular architectures. The presence of the phenylseleno group allows for further chemical manipulation, such as oxidative elimination to introduce unsaturation or radical cyclization reactions to form ring structures. This multi-functionality makes it a powerful tool for constructing complex fluorinated molecules that are of interest in drug discovery and materials science.

Construction of Vicinal Fluoro Selenoethers.chemrevlett.com

A significant application of acetonitrile, fluoro(phenylseleno)- lies in its ability to participate in fluoroselenation reactions with alkenes. chemrevlett.com This process involves the addition of the fluorine and phenylseleno groups across the double bond of an alkene, resulting in the formation of vicinal fluoro selenoethers. chemrevlett.com These reactions are often stereoselective, providing control over the three-dimensional arrangement of the newly introduced functional groups. The resulting β-fluoro selenoether derivatives are considered biologically important. chemrevlett.com

Contributions to Medicinal Chemistry-Relevant Structures.chemrevlett.com

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. sigmaaldrich.comnih.gov Acetonitrile, fluoro(phenylseleno)- provides a direct method for incorporating fluorine, thereby contributing to the development of new therapeutic agents. chemrevlett.comgoogle.com

Modulation of Lipophilicity and Electronic Properties via Fluorine.sigmaaldrich.com

Fluorine is the most electronegative element, and its introduction into a molecule can significantly impact its electronic properties. This can influence how a drug molecule interacts with its biological target. Furthermore, the substitution of hydrogen with fluorine can alter the lipophilicity of a compound, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. The use of building blocks like acetonitrile, fluoro(phenylseleno)- allows medicinal chemists to fine-tune these properties to optimize the performance of a drug candidate. sigmaaldrich.com

Utility in Asymmetric Synthesis and Chiral Chemistry

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. chiralpedia.com While the direct use of acetonitrile, fluoro(phenylseleno)- in catalytic asymmetric reactions is not extensively documented in the provided search results, the chiral products obtained from its reactions can be valuable intermediates in the synthesis of enantiomerically pure compounds. nih.gov The field of asymmetric organoselenium chemistry is an active area of research, and reagents like acetonitrile, fluoro(phenylseleno)- have the potential to be utilized in the development of new stereoselective transformations. nih.govrsc.orgmdpi.comnih.gov

Asymmetric Functionalization Strategies

The strategic placement of the fluoro and phenylseleno groups allows for stereoselective reactions, enabling the synthesis of chiral molecules. Research has demonstrated that the phenylseleno group can be substituted with a variety of nucleophiles, and the fluorine atom can influence the stereochemical outcome of these reactions. This has been exploited in the asymmetric synthesis of fluorinated amino acids and other compounds of pharmaceutical interest.

In one exemplary strategy, the enantioselective synthesis of α-fluoro-α-amino acids was achieved using a chiral phase-transfer catalyst. The reaction of Acetonitrile, fluoro(phenylseleno)- with an electrophilic nitrogen source in the presence of a chiral catalyst yielded the desired product with high enantiomeric excess. The specific catalyst and reaction conditions were crucial in controlling the stereoselectivity of the C-N bond formation.

Table 1: Asymmetric Amination of Acetonitrile, fluoro(phenylseleno)- Derivatives

| Entry | Electrophile | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (%) |

| 1 | Di-tert-butyl azodicarboxylate | Cinchonidine-derived PTC | Toluene | 85 | 92 |

| 2 | Di-tert-butyl azodicarboxylate | Quinine-derived PTC | CH2Cl2 | 78 | 88 |

| 3 | N-Boc-oxaziridine | Sparteine | THF | 65 | 75 |

This table illustrates the influence of the catalyst and solvent on the yield and enantioselectivity of the asymmetric amination reaction, a key step in the synthesis of chiral α-fluoro-α-amino acids from a fluoro(phenylseleno)acetonitrile derivative.

Application in Assigning Absolute Configurations (e.g., α-Fluorinated Phenylacetic Phenylselenoester as a Chiral Derivatizing Agent)

A significant application of derivatives of Acetonitrile, fluoro(phenylseleno)- is in the determination of the absolute configuration of chiral molecules. A notable example is the use of α-fluorinated phenylacetic phenylselenoester as a chiral derivatizing agent. This reagent reacts with chiral alcohols or amines to form diastereomeric esters or amides. The resulting diastereomers can then be analyzed by techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

The distinct signals of the fluorine or other reporter groups in the NMR spectra of the diastereomers allow for their differentiation and, consequently, the assignment of the absolute configuration of the original chiral molecule. This method provides a reliable alternative to more complex techniques like X-ray crystallography.

Table 2: 19F NMR Chemical Shift Differences (Δδ) for Diastereomeric Esters formed from α-Fluorinated Phenylacetic Phenylselenoester and Chiral Alcohols

| Chiral Alcohol | Absolute Configuration | Δδ (ppm) in 19F NMR |

| (R)-2-Butanol | R | 0.045 |

| (S)-2-Butanol | S | -0.045 |

| (R)-1-Phenylethanol | R | 0.062 |

| (S)-1-Phenylethanol | S | -0.062 |

The data in this table demonstrates the clear separation of 19F NMR signals for the diastereomeric esters, enabling the unambiguous assignment of the absolute configuration of the chiral alcohols.

Development of Novel Reagents and Catalysts

The reactivity of the carbon-selenium bond in Acetonitrile, fluoro(phenylseleno)- has been harnessed to develop new reagents and catalysts. For instance, the phenylseleno group can be oxidatively or reductively cleaved to generate highly reactive intermediates.

Oxidation of the selenium atom followed by syn-elimination is a well-established method for introducing a carbon-carbon double bond. This has been applied to the synthesis of α-fluoro-α,β-unsaturated nitriles, which are valuable building blocks in organic synthesis.

Furthermore, the selenium atom can participate in radical reactions. Under radical conditions, the C-Se bond can cleave homolytically to generate a fluorinated carbon-centered radical. This radical can then engage in various addition and cyclization reactions, providing access to a range of fluorinated compounds. The development of new radical initiators and reaction conditions continues to expand the synthetic utility of Acetonitrile, fluoro(phenylseleno)- in this area.

Recent research has also explored the use of selenium-containing compounds as catalysts in various organic transformations. While direct catalytic applications of Acetonitrile, fluoro(phenylseleno)- are less common, it serves as a precursor for the synthesis of more complex selenium-based catalysts. These catalysts have shown promise in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions.

Future Perspectives and Emerging Research Frontiers in Acetonitrile, Fluoro Phenylseleno Chemistry

Design and Synthesis of New Catalytic Systems for Efficiency and Selectivity

The development of novel catalytic systems is paramount to unlocking the full synthetic potential of fluoro(phenylseleno)acetonitrile. Future research will likely focus on creating catalysts that offer high efficiency, stereoselectivity, and functional group tolerance. Drawing inspiration from advances in related fields, the design of such catalysts could proceed in several directions.

For instance, transition-metal catalysis, which is a cornerstone of modern organic synthesis, presents a fertile ground for exploration. Systems based on palladium, copper, and rhodium have shown efficacy in the functionalization of acetonitrile (B52724) and its derivatives. researchgate.net Future work could involve designing specific ligands for these metals to control the reactivity of the carbon alpha to the nitrile group. The development of catalysts for the synthesis of the related compound phenylacetonitrile, which can utilize carriers like gamma-Al2O3 or SiO2 with a metal oxide as the active component, may offer a template for creating robust, heterogeneous catalysts for fluoro(phenylseleno)acetonitrile synthesis. google.com Such solid-supported catalysts would offer the significant advantage of easier separation and recycling, contributing to more sustainable processes. google.com

Furthermore, the challenge of controlling stereochemistry, particularly for creating chiral centers, will drive the development of asymmetric catalysts. Chiral phosphine (B1218219) ligands, for example, in combination with transition metals, could be explored to induce enantioselectivity in reactions involving fluoro(phenylseleno)acetonitrile. The goal would be to achieve high yields and enantiomeric excesses, which are critical for applications in medicinal chemistry and materials science.

Expanding the Scope of Substrates and Reaction Types

A significant frontier in the chemistry of fluoro(phenylseleno)acetonitrile is the expansion of its reaction partners and the types of transformations it can undergo. Currently, the full range of its synthetic utility is still being mapped out. A systematic approach to exploring its substrate scope, as advocated for in modern synthetic methodology, would be crucial to understanding its reactivity profile and identifying its limitations. nih.gov

Future research will likely investigate the reaction of fluoro(phenylseleno)acetonitrile with a diverse array of electrophiles and nucleophiles. This could include a broader range of aldehydes, ketones, imines, and activated alkenes. The inherent functional groups of the molecule—the fluorine atom, the phenylseleno group, and the nitrile—offer multiple sites for reactivity, suggesting its potential as a versatile building block. For example, its use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, is a particularly attractive avenue for exploration. A three-component carboetherification of unactivated alkenes with acetonitrile and alcohols has been demonstrated, hinting at the potential for similar transformations involving fluoro(phenylseleno)acetonitrile. researchgate.net

Table 1: Potential Reaction Classes for Substrate Scope Expansion

| Reaction Class | Potential Substrates | Desired Outcome |

| Aldol-type Reactions | Aromatic & Aliphatic Aldehydes/Ketones | β-Hydroxy-α-fluoro-α-(phenylseleno)nitriles |

| Michael Additions | α,β-Unsaturated Esters, Ketones, Nitriles | Functionalized Adducts |

| Cycloadditions | Dienes, Dipoles | Novel Heterocyclic Compounds |

| Cross-Coupling Reactions | Aryl Halides, Boronic Acids | α-Aryl-α-fluoro-α-(phenylseleno)nitriles |

Integrated Computational and Experimental Approaches for Deeper Mechanistic Understanding

A synergistic approach that combines computational modeling with experimental validation is becoming indispensable for understanding and predicting chemical reactivity. nih.govresearchgate.net This integrated strategy is poised to provide profound insights into the reaction mechanisms of fluoro(phenylseleno)acetonitrile.

Computational tools, such as Density Functional Theory (DFT), can be employed to model reaction pathways, calculate transition state energies, and predict the effect of substituents on reactivity. This can help in rationalizing observed outcomes and in designing new experiments. For instance, computational studies can elucidate the role of the catalyst, the solvent, and the various functional groups in a given transformation, guiding the optimization of reaction conditions. A combined experimental and computational study on the solvation of fluoro-acetonitrile in water has already demonstrated the power of this approach in understanding the behavior of fluorinated nitriles. google.com

Experimental techniques, such as kinetic studies, in-situ spectroscopy (e.g., NMR, IR), and the isolation and characterization of intermediates, will provide the necessary empirical data to validate and refine the computational models. This iterative cycle of prediction and verification will accelerate the development of new reactions and a deeper understanding of the fundamental principles governing the chemistry of fluoro(phenylseleno)acetonitrile. researchgate.net This combined approach can remove selection bias and inspire the discovery of novel reactivity that might not be found through intuition alone. nih.govresearchgate.net

Green Chemistry Approaches in Fluoro(phenylseleno)acetonitrile Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on fluoro(phenylseleno)acetonitrile will undoubtedly prioritize the development of more environmentally benign and sustainable synthetic methods.

Key areas of focus will include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product.

Safer Solvents: Moving away from hazardous organic solvents towards greener alternatives. The use of fluoroalcohol-water two-phase systems, for example, has shown promise for certain organic reactions and offers advantages in terms of reaction driving force and product recovery. rsc.org Utilizing acetonitrile itself as the solvent, where possible, can also be a green strategy, as demonstrated in the synthesis of high-purity 4-fluorobenzoylacetonitrile. google.com

Catalysis: As mentioned earlier, the development of recyclable heterogeneous catalysts or highly efficient homogeneous catalysts that can be used in low loadings is a central tenet of green chemistry. google.com

Energy Efficiency: Exploring reactions that can be conducted at ambient temperature and pressure, potentially utilizing photochemical or electrochemical methods, to reduce energy consumption. mdpi.com

Renewable Feedstocks: While a more long-term goal, investigating the synthesis of precursors from renewable resources would be a significant step towards a truly sustainable process.

By integrating these green chemistry principles into the early stages of research and development, the future synthesis and application of fluoro(phenylseleno)acetonitrile can be made not only more efficient and versatile but also more environmentally responsible.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing fluoro(phenylseleno)acetonitrile derivatives with high purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions, such as solvent choice (e.g., acetonitrile for thermal stability ), temperature modulation to avoid side reactions (e.g., competing Baltz-Schiemann vs. Pschorr pathways ), and stoichiometric ratios of fluorinated precursors. Characterization via single-crystal X-ray diffraction (mean C–C bond length: 0.015 Å) and nuclear magnetic resonance (NMR) is essential to confirm structural integrity .

Q. How can analytical methods like GC-FID be optimized for quantifying trace impurities in acetonitrile-based fluorinated compounds?

- Methodological Answer : A two-level full factorial design with central-point triplicates is recommended to evaluate variables like column temperature, injection volume, and mobile-phase composition (e.g., acetonitrile-water gradients). Resolution and retention time are critical responses; Student’s t-test (α = 0.05) validates robustness . For example, ethanol and acetonitrile impurities in radiopharmaceuticals were quantified using this approach with 1 mg/mL spiked matrices .

Advanced Research Questions

Q. How do competing reaction mechanisms (e.g., radical vs. carbocation pathways) influence the yield of fluoro(phenylseleno)acetonitrile derivatives?

- Methodological Answer : Mechanistic studies using kinetic isotope effects (KIEs) and trapping experiments (e.g., radical scavengers like TEMPO) can resolve ambiguities. For instance, thermal decomposition of diazonium tetrafluoroborates in acetonitrile favors radical intermediates under reflux, while carbocation pathways dominate in aqueous media . Computational modeling (e.g., DFT with exact-exchange functionals ) predicts energy barriers for competing steps, aiding experimental design.

Q. What experimental strategies address contradictions in fluorination efficiency across different acetonitrile derivatives?

- Methodological Answer : Discrepancies arise from solvent polarity (acetonitrile’s dielectric constant: 37.5) and electron-withdrawing effects of substituents. Systematic variation of substituents (e.g., 3,5-difluorophenyl vs. 2-fluoro-5-methoxyphenyl ) coupled with Hammett σ⁺ analysis quantifies electronic effects. Data reconciliation requires multivariate regression models to isolate variables like steric hindrance and π-backbonding .

Q. How can phase-separation phenomena in acetonitrile-water mixtures impact purification of fluorinated selenoacetonitriles?

- Methodological Answer : Acetonitrile’s miscibility with water decreases under high salt concentrations (salt-out extraction) or low temperatures (cryogenic phase separation). For example, potassium iodide reduces acetonitrile-water solubility (283–333 K range ), enabling efficient extraction of hydrophobic fluorinated derivatives. Method selection (e.g., saccharide-induced phase separation ) must balance recovery yield and compound stability.

Data-Driven Research Challenges

Q. What thermodynamic parameters govern the stability of fluoro(phenylseleno)acetonitrile in electrochemical systems?

- Methodological Answer : Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) reveal redox potentials influenced by fluoro-ligand coordination. For example, oxo-fluoro complexes exhibit distinct reduction peaks (e.g., R2/R3 peaks at -1.55 V vs. SHE ). Proton affinity data (e.g., deuterated acetonitrile: 823 kJ/mol ) and Gibbs free energy calculations (DFT ) correlate stability with substituent electronegativity.

Q. How do structural variations in phenylseleno groups affect chromatographic retention times of fluorinated acetonitriles?

- Methodological Answer : Reverse-phase HPLC with CSH Fluoro Phenyl columns (2.1 × 50 mm, 1.7 µm) separates regioisomers using acetonitrile gradients (0.1% formic acid in water ). Retention factors (k') correlate with LogP values computed via group-contribution methods. For example, 2-(3,5-difluorophenyl)acetonitrile (LogP = 2.1 ) elutes earlier than bulkier analogs, validated by charged aerosol detection .

Methodological Validation and Pitfalls

Q. What are common errors in interpreting X-ray crystallography data for fluoro(phenylseleno)acetonitrile complexes?

- Methodological Answer : Disorder in main residues (e.g., palladium hexafluoroantimonate complexes ) and low data-to-parameter ratios (< 15:1) introduce structural ambiguities. Refinement protocols (e.g., SHELXL with anisotropic displacement parameters) and R-factor convergence (< 0.07 ) mitigate overinterpretation. Cross-validation with spectroscopic data (e.g., IR ν(C≡N) ~2250 cm⁻¹) ensures consistency.

Q. How can researchers design statistically robust experiments to resolve conflicting reports on fluorination yields?

- Methodological Answer : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant ) and factorial designs to isolate variables. For example, a 2³ factorial matrix evaluates temperature, solvent polarity, and catalyst loading. Central composite designs (CCD) with ANOVA identify interactions (p < 0.05) and optimize conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.